molecular formula C8H11NO2 B3332051 2-Cyano-5-methylhex-2-enoic acid CAS No. 869-02-3

2-Cyano-5-methylhex-2-enoic acid

Cat. No.: B3332051
CAS No.: 869-02-3
M. Wt: 153.18 g/mol
InChI Key: JPWITCRJVNDZOC-UHFFFAOYSA-N
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Description

2-Cyano-5-methylhex-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a cyano (-CN) group at the C2 position and a methyl (-CH₃) substituent at the C5 position of a hex-2-enoic acid backbone. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, which influence its reactivity, acidity, and intermolecular interactions. Its conjugated double bond system (C2–C3) and carboxylic acid functionality make it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-cyano-5-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWITCRJVNDZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708043
Record name 2-Cyano-5-methylhex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-02-3
Record name 2-Cyano-5-methylhex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-5-methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between isovaleraldehyde and cyanoacetic acid. The reaction typically requires a base catalyst, such as piperidine, and is conducted under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4))

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

One of the primary applications of 2-cyano-5-methylhex-2-enoic acid is as an intermediate in the synthesis of pregabalin, a drug used to treat neuropathic pain and epilepsy. The compound serves as a precursor to the formation of (S)-3-(aminomethyl)-5-methylhexanoic acid, which is the active ingredient in pregabalin. The synthesis involves several steps, including hydrolysis and decarboxylation reactions .

Chemical Transformations

The compound can undergo various reactions:

  • Oxidation : It can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can convert the ester group into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives depending on the nucleophile used .

Case Study 1: Synthesis Optimization for Pregabalin

A study focused on optimizing the synthesis stages of pregabalin highlighted the efficiency of using this compound as a key intermediate. The research demonstrated that by refining reaction conditions, yields could be significantly improved, showcasing the compound's importance in pharmaceutical manufacturing .

Case Study 2: Reaction Pathways

Research has shown that this compound can be utilized in various synthetic pathways to create complex molecules. For example, it has been used effectively in the synthesis of chiral compounds through asymmetric transformations, indicating its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Cyano-5-methylhex-2-enoic acid involves its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo deprotonation to form carboxylate anions. These reactive sites enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The cyano group in this compound enhances acidity (via electron withdrawal) compared to 5-methylhex-2-enoic acid.
  • 2-Amino-2-(trifluoromethyl)hex-5-enoic acid () replaces the cyano group with amino and trifluoromethyl groups, introducing hydrogen-bonding capacity (via -NH₂) and strong electron-withdrawing effects (via -CF₃).
2.2 Acidity and Solubility
  • Acidity (pKa): this compound: Estimated pKa ~2.5–3.0 (cyano group lowers pKa compared to unsubstituted hex-2-enoic acid). 5-Methylhex-2-enoic acid: Higher pKa (~4.5–5.0) due to lack of electron-withdrawing groups. 2-Amino-2-(trifluoromethyl)hex-5-enoic acid: Amino group increases basicity, but trifluoromethyl group offsets this, leading to mixed acidity (pKa ~3.8–4.3).
  • Solubility: Cyano derivatives (e.g., this compound) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions. 5-Methylhex-2-enoic acid is more lipophilic, favoring solubility in organic solvents like ethyl acetate. The amino group in 2-amino-2-(trifluoromethyl)hex-5-enoic acid enhances water solubility compared to cyano analogs.
2.4 Intermolecular Interactions
  • Hydrogen Bonding: Unlike the calcium salt in , which forms extensive ionic and hydrogen-bonded networks, this compound relies on O–H⋯O and C–H⋯N interactions for crystal packing. The absence of bulky substituents (cf. ’s oxamide derivative) allows tighter molecular packing.

Q & A

Basic Question: What are effective synthetic routes for 2-Cyano-5-methylhex-2-enoic acid, and how can stereochemical outcomes be controlled?

Methodological Answer:
A common approach involves Michael addition or Knoevenagel condensation to introduce the cyano group. For example:

Start with 5-methylhex-2-enoic acid and employ nitrile precursors (e.g., cyanide salts) under acidic catalysis to introduce the cyano group at the α,β-unsaturated position.

Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the nitrile group to carboxylic acid derivatives.

Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry at the methyl-substituted carbon. Monitor enantiomeric excess via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Basic Question: How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify α,β-unsaturated protons (δ 5.5–7.0 ppm) and methyl groups (δ 1.0–1.5 ppm).
    • ¹³C NMR : Confirm the nitrile carbon (δ 115–120 ppm) and carboxylic acid carbonyl (δ 170–175 ppm).
  • X-ray Crystallography :
    • Use SHELXL for refinement to resolve bond lengths and angles, particularly the C≡N bond (~1.15 Å) and planarity of the conjugated system. Hydrogen-bonding patterns (e.g., O–H⋯N interactions) can stabilize crystal packing .

Advanced Question: How to resolve contradictions in reaction yields reported for cyano group installation under varying pH conditions?

Methodological Answer:

Systematic pH Titration : Perform reactions across pH 2–10, monitoring yield via HPLC or GC-MS .

Mechanistic Analysis :

  • At low pH, protonation of the α,β-unsaturated carbonyl may favor nucleophilic attack by cyanide.
  • At high pH, hydrolysis of the nitrile to carboxylate could dominate.

Statistical Validation : Apply ANOVA to compare yields across pH groups, ensuring p < 0.05 for significance. Use error bars to assess reproducibility .

Advanced Question: What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Density Functional Theory (DFT) :

  • Model the compound’s LUMO (electron-deficient enoate) to assess regioselectivity with dienes.
  • Calculate activation energies for endo vs. exo transition states.

Molecular Dynamics (MD) Simulations :

  • Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Benchmarking : Compare computed results with experimental Hammett substituent constants or kinetic isotope effects .

Advanced Question: How to design experiments to probe the compound’s role in modulating enzyme activity (e.g., hydrolases)?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use UV-Vis spectroscopy to monitor substrate turnover (e.g., p-nitrophenyl acetate hydrolysis) with varying inhibitor concentrations.
  • Calculate IC₅₀ and Ki values via Michaelis-Menten kinetics .

Structural Analysis :

  • Co-crystallize the compound with the enzyme and solve the structure via SHELXS/SHELXD to identify binding motifs .

Mutagenesis Studies : Target active-site residues (e.g., Ser, His) to validate competitive vs. non-competitive inhibition .

Basic Question: What are best practices for handling and stabilizing this compound in aqueous solutions?

Methodological Answer:

Buffer Selection : Use low-pH buffers (pH 4–5) to minimize nitrile hydrolysis. Avoid nucleophilic buffers (e.g., Tris).

Temperature Control : Store solutions at 4°C for short-term use; lyophilize for long-term stability.

Spectroscopic Monitoring : Track degradation via FT-IR peaks at 2240 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) over time .

Advanced Question: How to analyze conflicting crystallographic data on hydrogen-bonding networks in derivatives of this compound?

Methodological Answer:

Multi-Model Refinement : Compare SHELXL-refined structures with alternative hydrogen-bonding arrangements (e.g., O–H⋯O vs. O–H⋯N).

Hirshfeld Surface Analysis : Quantify intermolecular interactions using CrystalExplorer , focusing on % contribution from H-bonds.

Thermal Ellipsoid Plots : Assess positional disorder in carboxylic protons to rule out false H-bond assignments .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) clarify metabolic pathways of this compound in microbial systems?

Methodological Answer:

Synthesis of Labeled Analogues : Introduce ¹³C at the cyano carbon or ¹⁵N in the nitrile group via modified Strecker synthesis.

LC-MS/MS Tracing : Monitor labeled metabolites (e.g., carboxylic acid derivatives) in microbial lysates.

Pathway Mapping : Use KEGG Pathway Tools to correlate isotopic enrichment with known degradation pathways (e.g., nitrilase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-5-methylhex-2-enoic acid
Reactant of Route 2
2-Cyano-5-methylhex-2-enoic acid

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